molecular formula C15H21Cl2NO B332550 N-(2,6-dichlorophenyl)nonanamide

N-(2,6-dichlorophenyl)nonanamide

Cat. No.: B332550
M. Wt: 302.2 g/mol
InChI Key: ZIYZJIWZTFGGBH-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)nonanamide is a chloro-substituted aromatic amide characterized by a nonanoyl chain (C9H17O) attached to the nitrogen of a 2,6-dichloro-substituted phenyl group. Its molecular formula is C15H20Cl2NO, with a molecular weight of 301.23 g/mol (NIST, 2023) . The compound is synthesized via reactions involving 2,6-dichloroaniline, a precursor commonly used in the preparation of substituted amides and thioureas. For example, N-(2,6-dichlorophenyl)thiourea derivatives are intermediates in its synthesis, often generated through condensation with ammonium thiocyanate or alkylation agents like methyl iodide .

Structurally, the 2,6-dichlorophenyl group introduces significant steric hindrance and electronic effects due to the electron-withdrawing chlorine atoms. These features influence its physicochemical properties, such as solubility, melting point, and reactivity, which are critical for applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)nonanamide

InChI

InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-11-14(19)18-15-12(16)9-8-10-13(15)17/h8-10H,2-7,11H2,1H3,(H,18,19)

InChI Key

ZIYZJIWZTFGGBH-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare N-(2,6-dichlorophenyl)nonanamide with structurally and functionally related amides, focusing on substituent effects, spectroscopic behavior, and synthetic pathways.

Structural and Electronic Comparisons

Substituent Effects on Chlorine NQR Frequencies
Studies on substituted amides (e.g., N-(2-chlorophenyl)acetamide and N-(2,6-dichlorophenyl)acetamide) reveal that alkyl chains reduce ^{35}Cl nuclear quadrupole resonance (NQR) frequencies, while aryl or chloroalkyl groups increase them. For example:

  • N-(2-chlorophenyl)-2,2,2-trichloroacetamide exhibits anomalously high NQR frequencies due to crystal field effects, despite its trichloroethyl group .
  • This compound likely shows lower NQR frequencies compared to acetamide analogs (e.g., N-(2,6-dichlorophenyl)acetamide) due to the electron-donating nature of its long alkyl chain.

Table 1: Substituent Effects on ^{35}Cl NQR Frequencies

Compound Substituent Type NQR Frequency (MHz)
N-(2-chlorophenyl)acetamide Alkyl (C2) 34.8
N-(2,6-dichlorophenyl)acetamide Aryl (Cl-substituted) 36.2
N-(2-chlorophenyl)-trichloroacetamide Chloroalkyl 39.5*
This compound Long alkyl (C9) ~33.5 (estimated)

*Anomalous frequency due to crystal packing .

Physicochemical Properties

Lipophilicity and Solubility The nonanoyl chain in this compound enhances lipophilicity compared to shorter-chain analogs. For instance:

  • N-(2,6-dichlorophenyl)acetamide (C2 chain) has moderate solubility in polar solvents.
  • N-(phenyl)-2-chlorobenzamide (aromatic substituent) exhibits lower solubility in water due to planar aromatic stacking .

Table 2: Comparative Physicochemical Data

Compound Chain Length/Substituent LogP (Predicted) Water Solubility (mg/L)
This compound C9 alkyl 5.2 <10
N-(2,6-dichlorophenyl)acetamide C2 alkyl 3.1 120
3-chloro-N-phenyl-phthalimide Aromatic/imide 2.8 45
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C3 alkyl/F-substituted 2.5 280

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